B1575252 gp100 (529-537)

gp100 (529-537)

Cat. No. B1575252
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

1. Immunotherapy in Melanoma

gp100 (529-537) is extensively researched in the context of melanoma treatment. The glycoprotein 100 (gp100) peptide vaccine, when used in combination with other treatments like ipilimumab, a cytotoxic T-lymphocyte-associated antigen 4 blocker, has shown to improve overall survival in patients with previously treated metastatic melanoma (Hodi et al., 2010).

2. Safety and Immunogenicity

A phase I trial exploring a gp100 DNA vaccine revealed it to be safe with minimal toxicity, demonstrating potential in generating an immune response in melanoma patients (Yuan et al., 2009).

3. Combination Therapies

Studies have compared the efficacy and safety of gp100 peptide vaccine both as monotherapy and in combination with ipilimumab, demonstrating significant improvements in overall survival rates in advanced melanoma patients (O’Day et al., 2010).

4. gp100 in Phase I Clinical Trials

gp100-based cancer vaccines have been investigated in phase I clinical trials, particularly focusing on its safety and immunologic response in metastatic melanoma patients. These trials have shown the potential of gp100 in inducing antigen-specific T-cell responses (Baba et al., 2010).

5. Impact on Health-Related Quality of Life

The impact of gp100 vaccines on health-related quality of life (HRQL) in melanoma patients has been evaluated, indicating no significant negative HRQL impact during the treatment induction phase (Revicki et al., 2012).

6. Recognition by Tumor-Infiltrating Lymphocytes

Research demonstrates that gp100 is recognized by tumor-infiltrating lymphocytes, further supporting its role as a target for melanoma immunotherapy (Salgaller et al., 1995).

properties

sequence

SSPGCQPPA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanocyte protein PMEL (529-537); gp100 (529-537)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.